molecular formula C17H26N4O4S2 B2556003 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034282-64-7

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2556003
CAS No.: 2034282-64-7
M. Wt: 414.54
InChI Key: WSUPRNUPFKGGRJ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a chemical compound offered for research purposes. A comprehensive description of its properties and applications is typically built from scientific literature and internal data. The following sections should be populated with specific information to provide value to researchers. Main Applications & Research Value: This section should detail the compound's primary research applications. For example, it may be investigated as a [ e.g., lead compound in drug discovery ] for the treatment of [ e.g., inflammatory diseases or certain cancers ]. Its core research value may lie in its ability to [ e.g., selectively modulate a specific biological pathway ], making it a valuable tool for [ e.g., target validation and in vitro pharmacological studies ]. Mechanism of Action: A detailed, scientific explanation of the compound's mechanism of action should be provided here. This would include its primary molecular target (e.g., a specific enzyme or receptor), its binding affinity (K i or IC 50 values, if available), and the functional consequence of this interaction (e.g., "potently inhibits enzymatic activity, leading to the downstream suppression of pro-inflammatory cytokine production"). The description should be professional and cite relevant research where possible. Physical Properties & Storage: To complete the product description, include the compound's CAS Number, molecular formula, molecular weight, solubility profile, and recommended storage conditions (e.g., "Store desiccated at -20°C").

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S2/c1-20(2)27(24,25)21-10-8-13(9-11-21)12-18-16(22)17(23)19-14-6-4-5-7-15(14)26-3/h4-7,13H,8-12H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUPRNUPFKGGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and methylsulfanyl groups.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfamoyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used and the site of substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through inhibition or activation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogues from the Fentanyl Family

Fentanyl derivatives share a 4-anilidopiperidine backbone but differ in substituents. Key comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Piperidin-4-ylmethyl 1-(Dimethylsulfamoyl), N'-(2-methylsulfanylphenyl)ethanediamide ~450 (estimated) Ethanediamide linker; sulfamoyl and sulfanyl groups enhance polarity
Fentanyl 4-Anilidopiperidine Phenethyl group at piperidine N1; propanamide at C4 336.47 High μ-opioid receptor affinity; rapid analgesia
Cyclopropylfentanyl 4-Anilidopiperidine Cyclopropanecarboxamide substituent; phenethyl at N1 348.49 Enhanced lipophilicity; prolonged half-life compared to fentanyl
Carfentanil 4-Anilidopiperidine Methyl ester at C4; phenethyl at N1 394.52 Ultra-potent opioid; used in veterinary medicine

Key Structural Differences :

Sulfonamide- and Sulfanyl-Containing Analogs

Compounds with sulfonamide or sulfanyl groups exhibit varied pharmacological profiles:

Compound (Evidence Source) Structure Highlights Molecular Weight (g/mol) Biological Relevance
N-[[1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide Ethanediamide linker; trifluoromethoxy and methylsulfanyl groups 481.53 High molecular weight may limit CNS penetration; sulfanyl group could modulate enzyme interactions
W-15 (1-(2-Phenylethyl)-2-piperidinylidene sulfonamide) 2-Piperidinylidene core; 4-chlorophenylsulfonamide ~350 (estimated) Structural rigidity from 2-piperidinylidene; sulfonamide enhances solubility
N-[3-(Dimethylsulfamoyl)phenyl]-5-isoxazol-3-yl-tetrahydrothiophene-2-sulfonamide Dual sulfonamide/sulfamoyl groups; isoxazole ring ~400 (estimated) Potential kinase inhibition due to sulfonamide motifs

Key Comparisons :

  • The target compound’s methylsulfanylphenyl group may confer antioxidant or metal-chelating properties, unlike halogenated or trifluoromethoxy substituents in analogs .
  • Ethanediamide linkers (vs. sulfonamide or carboxamide in other compounds) could influence binding kinetics and metabolic pathways .

Piperidine-Based Non-Opioid Compounds

Piperidine derivatives with non-opioid targets provide additional context:

Compound Functional Groups Molecular Weight (g/mol) Pharmacological Role
N-[1-(Pyrazin-2-yl)piperidin-4-yl] derivatives Pyrazine and piperidine hybrid ~300–400 Anticancer or antimicrobial candidates
N-[1-(Methylsulfonyl)piperidin-4-yl] derivatives Methylsulfonyl group at piperidine N1 ~350–450 Enzyme inhibition (e.g., proteases)

Key Insights :

  • The dimethylsulfamoyl group in the target compound may mimic methylsulfonyl derivatives in enzyme inhibition but with altered steric and electronic effects .
  • Piperidine substitution patterns (e.g., N1 vs. C4) critically influence target selectivity .

Table 1: Physicochemical and Pharmacological Properties

Property Target Compound Fentanyl Cyclopropylfentanyl Compound
Molecular Weight ~450 (estimated) 336.47 348.49 481.53
logP (Predicted) ~2.5–3.5 4.05 4.50 ~3.0
Water Solubility Low (sulfanyl group) Very low Very low Moderate (polar groups)
Key Pharmacophore Ethanediamide linker Anilidopiperidine Cyclopropanecarboxamide Trifluoromethoxy phenyl

Notable Trends:

  • Higher molecular weight and polarity in the target compound compared to fentanyl analogs suggest reduced blood-brain barrier permeability but improved solubility .
  • Sulfamoyl and sulfanyl groups may enhance metabolic stability compared to ester or carboxamide-containing analogs .

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